![molecular formula C22H19ClN4O4 B2834378 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 946323-49-5](/img/structure/B2834378.png)

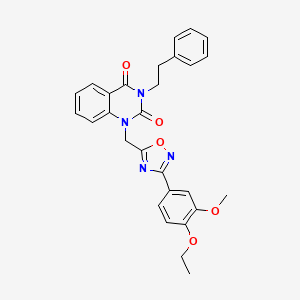

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves complex synthetic approaches . The synthesis of similar compounds, imidazo[1,2-a]pyridines, has been reviewed extensively . The synthesis involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide and its derivatives have been researched primarily for their potential in antimicrobial applications. Specifically, derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal infections. A study by Desai, Rajpara, and Joshi (2013) detailed the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. The findings suggested that these thiazole derivatives could serve as valuable therapeutic interventions, particularly for microbial diseases, highlighting the compound's potential in antimicrobial research (Desai, Rajpara, & Joshi, 2013).

Radiolabelling and Imaging Applications

Another notable application involves the development of radiolabelled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, for imaging the angiotensin II, AT1 receptor. The synthesis, involving C-11 methylation of desmethyl phenolic precursors, and the preparation of these compounds for potential use in receptor imaging were discussed in a study by Hamill et al. (1996). The specific activity and synthesis times reported suggest a potential role for this compound in medical imaging applications, particularly in the context of receptor visualization and interaction studies (Hamill et al., 1996).

Central Nervous System Activity

Research has also explored the synthesis of certain derivatives containing the imidazo[1,2-b]pyridazine moiety and their activity on the central nervous system. Barlin et al. (1994) reported the synthesis of derivatives and their ability to displace [3H]diazepam from rat brain membranes, indicating their potential in central nervous system therapeutic applications, especially considering their strong binding affinity in certain configurations (Barlin, Davies, Davis, & Harrison, 1994).

Antineoplastic Activity

The potential antineoplastic activity of certain derivatives has been a subject of investigation as well. Abdel-Hafez (2007) synthesized a series of derivatives and tested them against the National Cancer Institute's in vitro disease human cell screening panel assay. Some compounds exhibited a variable degree of antineoplastic activity, with particular efficacy against certain cell lines. This study underscores the potential of derivatives of this compound in cancer treatment and the broader field of oncology (Abdel-Hafez, 2007).

Properties

IUPAC Name |

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c1-29-15-8-14(9-16(11-15)30-2)22(28)25-18-10-13(4-5-17(18)23)19-12-27-20(24-19)6-7-21(26-27)31-3/h4-12H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZDJHHAKDHHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)

![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2834312.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)

![3-[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2834317.png)